molecular formula C17H20O3 B14345773 3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one CAS No. 104416-41-3

3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14345773
CAS No.: 104416-41-3
M. Wt: 272.34 g/mol
InChI Key: STIBTVJYSJQXLD-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes a benzopyran ring and a dimethyl-methylidenepentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the benzopyran ring followed by the introduction of the dimethyl-methylidenepentyl side chain. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzopyran ring through cyclization of appropriate precursors.

    Alkylation Reactions: Introduction of the dimethyl-methylidenepentyl side chain via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the benzopyran ring or side chain can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group or the benzopyran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4-Dimethyl-3-methylidenepentyl)-4-hydroxy-2H-1-benzopyran-2-one is unique due to its combination of a benzopyran ring and a dimethyl-methylidenepentyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104416-41-3

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

3-(4,4-dimethyl-3-methylidenepentyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H20O3/c1-11(17(2,3)4)9-10-13-15(18)12-7-5-6-8-14(12)20-16(13)19/h5-8,18H,1,9-10H2,2-4H3

InChI Key

STIBTVJYSJQXLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)CCC1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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